Hexametileno bisacetamida

Descripción general

Descripción

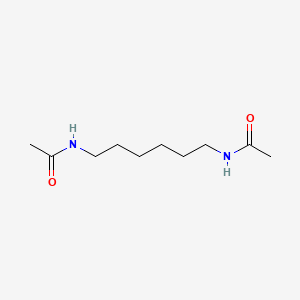

La bisacetamida de hexametileno es un compuesto químico conocido por su capacidad para inducir la diferenciación celularEl compuesto se caracteriza por su fórmula molecular ( C_{10}H_{20}N_{2}O_{2} ) y un peso molecular de 200.3 g/mol .

Aplicaciones Científicas De Investigación

La bisacetamida de hexametileno tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en síntesis orgánica y como compuesto modelo para estudiar la química de las amidas.

Biología: El compuesto es conocido por su capacidad para inducir la diferenciación celular, lo que lo hace valioso en estudios de biología del desarrollo.

Industria: Se utiliza en la producción de polímeros y como estabilizador en diversos procesos químicos.

Mecanismo De Acción

La bisacetamida de hexametileno ejerce sus efectos al inhibir la activación del factor nuclear kappa B (NF-kappaB) y las vías de señalización Akt y ERK/MAPK. Esta inhibición conduce a la sensibilización de las células a la apoptosis y la inducción de la diferenciación celular. El compuesto también interactúa con el factor de elongación de la transcripción positivo b (P-TEFb), liberándolo de su complejo inactivo con la proteína 1 inducible por bisacetamida de hexametileno (HEXIM1) y el ARN nuclear pequeño 7SK, promoviendo así la elongación de la transcripción .

Compuestos similares:

Dimetilsulfóxido (DMSO): Al igual que la bisacetamida de hexametileno, el DMSO es conocido por su capacidad para inducir la diferenciación celular.

Ácido hidroámico de suberoilanilida (SAHA): Este compuesto es un potente inhibidor de las histonas desacetilasas y se ha utilizado para inducir la diferenciación en células cancerosas.

Unicidad: La bisacetamida de hexametileno es única en su doble capacidad para inducir la diferenciación celular e inhibir las principales vías de señalización implicadas en la supervivencia y proliferación celular. Esta doble acción la convierte en un compuesto valioso en la investigación y terapia del cáncer .

Análisis Bioquímico

Biochemical Properties

Hexamethylene Bisacetamide inhibits the activation of NF-kappaB function, Akt, and ERK/MAPK cascade . It sensitizes cells to apoptosis in vitro and induces cells to differentiate into normal or benign cells in vivo . It is an antitumor and hematinic agent that is orally active .

Cellular Effects

Hexamethylene Bisacetamide has been shown to have significant effects on various types of cells and cellular processes. It inhibits the activation of several NFκB target genes in both lung and breast cancer cell lines . Consistent with its ability to inhibit NFκB function, Hexamethylene Bisacetamide can also sensitize cells to apoptosis . It mediates inhibition of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation and are well-known regulators of NFκB activation .

Molecular Mechanism

Hexamethylene Bisacetamide exerts its effects at the molecular level through several mechanisms. It inhibits the activation of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation . It can decrease the kinase activity of the IKK complex leading to defective phosphorylation of IκBα and Ser536 of p65 . This gives mechanistic insight into the mechanism of action of Hexamethylene Bisacetamide .

Temporal Effects in Laboratory Settings

The effects of Hexamethylene Bisacetamide over time in laboratory settings have been observed. For instance, it has been shown that despite the continuous presence of Hexamethylene Bisacetamide, the released P-TEFb reassembles rapidly with 7SK snRNA and HEXIM1 .

Dosage Effects in Animal Models

In animal models, Hexamethylene Bisacetamide has shown anticancer effects in vivo in mouse models of Myc-driven B-cell lymphoma

Metabolic Pathways

Hexamethylene Bisacetamide is involved in several metabolic pathways. It mediates inhibition of the Akt and ERK/MAPK cascade, both of which are critical for cell survival and proliferation

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La bisacetamida de hexametileno se puede sintetizar mediante la reacción de la hexametilendiamina con anhídrido acético. La reacción normalmente implica calentar los reactivos bajo condiciones de reflujo para facilitar la formación del producto bisacetamida .

Métodos de producción industrial: En entornos industriales, la síntesis de bisacetamida de hexametileno puede implicar el uso de reactores de flujo continuo para optimizar las condiciones de reacción y mejorar el rendimiento. El proceso generalmente incluye la purificación del producto mediante técnicas de recristalización o destilación para garantizar una alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: La bisacetamida de hexametileno experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar amidas y ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la bisacetamida de hexametileno en hexametilendiamina.

Sustitución: Los grupos amida en la bisacetamida de hexametileno pueden participar en reacciones de sustitución nucleófila.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: A menudo se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se pueden emplear nucleófilos como iones hidróxido o aminas en condiciones básicas.

Productos principales:

Oxidación: Hexametilendiamina y ácido acético.

Reducción: Hexametilendiamina.

Sustitución: Diversas amidas sustituidas dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Dimethyl sulfoxide (DMSO): Like hexamethylene bisacetamide, DMSO is known for its ability to induce cell differentiation.

Suberoylanilide hydroxamic acid (SAHA): This compound is a potent inhibitor of histone deacetylases and has been used to induce differentiation in cancer cells.

Uniqueness: Hexamethylene bisacetamide is unique in its dual ability to induce cell differentiation and inhibit key signaling pathways involved in cell survival and proliferation. This dual action makes it a valuable compound in cancer research and therapy .

Propiedades

IUPAC Name |

N-(6-acetamidohexyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-9(13)11-7-5-3-4-6-8-12-10(2)14/h3-8H2,1-2H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQSTAOJRULKNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCCCCCNC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041044 | |

| Record name | N,N'-Hexamethylenebisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

H2O > 50 (mg/mL), pH 4 Acetate buffer > 50 (mg/mL), pH 9 Carbonate buffer > 50 (mg/mL), 0.1 N NaOH > 50 (mg/mL), 0.1 N HCL > 50 (mg/mL), 10% Ethanol > 50 (mg/mL), 95% Ethanol > 50 (mg/mL), Methanol > 50 (mg/mL) | |

| Record name | HMBA | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/95580%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

3073-59-4 | |

| Record name | Hexamethylene bisacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylene bisacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hmba | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Hexamethylenebisacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMETHYLENE BISACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LA133J59VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexamethylene bisacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,4S,5S,6R)-2-[3-[(4-cyclopropylphenyl)methyl]-4-fluoroindol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate](/img/structure/B1673067.png)

![2-amino-8-(2-morpholinoethoxy)-4-phenyl-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B1673068.png)